molecular formula C4H6N2O2S B13969983 2-Amino-2,5-dihydrothiazole-4-carboxylic acid

2-Amino-2,5-dihydrothiazole-4-carboxylic acid

Cat. No.: B13969983
M. Wt: 146.17 g/mol
InChI Key: HJRXEPDBVQUAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolecarboxylic acid, 2-amino-2,5-dihydro- is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- typically involves the reaction of thiourea with α-haloketones under basic conditions. One common method includes heating a mixture of thiourea and α-haloketone in ethanol, followed by acidification to obtain the desired product . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, or alcohols.

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-thiazolecarboxylic acid, 2-amino-2,5-dihydro- involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

2-amino-2,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h4H,1,5H2,(H,7,8)

InChI Key

HJRXEPDBVQUAPX-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC(S1)N)C(=O)O

Origin of Product

United States

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